molecular formula C9H7F3N2O B3018288 2-methoxy-6-methyl-4-(trifluoromethyl)nicotinonitrile CAS No. 91591-65-0

2-methoxy-6-methyl-4-(trifluoromethyl)nicotinonitrile

Cat. No.: B3018288
CAS No.: 91591-65-0
M. Wt: 216.163
InChI Key: KAIJYHLHJWAQJW-UHFFFAOYSA-N
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Description

2-Methoxy-6-methyl-4-(trifluoromethyl)nicotinonitrile is an organic compound with the molecular formula C8H5F3N2O It is a derivative of nicotinonitrile, characterized by the presence of methoxy, methyl, and trifluoromethyl groups

Preparation Methods

The synthesis of 2-methoxy-6-methyl-4-(trifluoromethyl)nicotinonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-methoxy-6-methylpyridine with trifluoromethylating agents under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using optimized reaction parameters to ensure consistency and efficiency .

Chemical Reactions Analysis

2-Methoxy-6-methyl-4-(trifluoromethyl)nicotinonitrile undergoes various chemical reactions, including:

Scientific Research Applications

2-Methoxy-6-methyl-4-(trifluoromethyl)nicotinonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-methoxy-6-methyl-4-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential biological activities, as it can interact with enzymes and receptors within cells. The nitrile group can also participate in various biochemical pathways, influencing the compound’s overall activity .

Comparison with Similar Compounds

2-Methoxy-6-methyl-4-(trifluoromethyl)nicotinonitrile can be compared with similar compounds such as:

    6-Methyl-4-(trifluoromethyl)nicotinonitrile: Lacks the methoxy group, which may affect its reactivity and biological activity.

    2-Methoxy-4-methyl-6-(trifluoromethyl)nicotinonitrile: Similar structure but different substitution pattern, leading to variations in chemical properties.

    6-Methoxy-4-(trifluoromethyl)nicotinamide:

Properties

IUPAC Name

2-methoxy-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2O/c1-5-3-7(9(10,11)12)6(4-13)8(14-5)15-2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAIJYHLHJWAQJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)OC)C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile (1 g, 4.5 mmol) in anhydrous methanol (20 mL) was added sodium methoxide (540 mg, 10 mmol). After stirring at room temperature for 2 hours, the resultant mixture was concentrated to give a residue. And the residue was purified by column chromatography (silica gel, petroleum ether/ethyl acetate=1:1) to give 2-methoxy-6-methyl-4-(trifluoromethyl)nicotinonitrile (0.9 g, 92%). LRMS (M+H) m/z: calcd 216.05. found 216.
Quantity
1 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
540 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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